molecular formula C8H7IN2O B1378243 3-Iodo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1044733-64-3

3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1378243
CAS No.: 1044733-64-3
M. Wt: 274.06 g/mol
InChI Key: AOYPAFIVWNNNMJ-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their diverse biological activities. The presence of iodine and methoxy groups in the structure of this compound enhances its reactivity and potential for functionalization.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 3-iodo-6-methoxyimidazo[1,2-a]pyridine belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the potential of imidazo[1,2-a]pyridines as therapeutic agents , it can be inferred that this compound may have significant molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify its structure.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

3-Iodo-6-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-Iodo-6-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: The parent compound without the iodine and methoxy groups.

    3-Iodoimidazo[1,2-a]pyridine: Similar structure but lacks the methoxy group.

    6-Methoxyimidazo[1,2-a]pyridine: Similar structure but lacks the iodine atom.

The presence of both iodine and methoxy groups in this compound makes it unique, as these groups can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

3-iodo-6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPAFIVWNNNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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